2-(Azepan-1-yl)-2-oxoethyl butyl sulfite
Description
2-(Azepan-1-yl)-2-oxoethyl butyl sulfite is a sulfite ester derivative featuring a seven-membered azepane ring linked to a sulfite group via a carbonyl-containing ethyl chain and a butyl ester moiety. Key inferred characteristics include:
- Molecular formula: C₁₂H₂₃NO₄S (estimated based on the propyl analog) .
- Molecular weight: ~277.38 g/mol (calculated by adding a CH₂ group to the propyl analog’s formula).
- Functional groups: Sulfite ester (O=S=O), azepane ring, and carbonyl group.
- Potential applications: Sulfite esters are known for their reactivity and use in agrochemicals or pharmaceuticals, though specific applications for this compound remain unconfirmed.
Properties
CAS No. |
55551-20-7 |
|---|---|
Molecular Formula |
C12H23NO4S |
Molecular Weight |
277.38 g/mol |
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl] butyl sulfite |
InChI |
InChI=1S/C12H23NO4S/c1-2-3-10-16-18(15)17-11-12(14)13-8-6-4-5-7-9-13/h2-11H2,1H3 |
InChI Key |
BBCOALYSQUACIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)OCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-oxoethyl butyl sulfite typically involves the reaction of azepane derivatives with butyl sulfite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-oxoethyl butyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Azepan-1-yl)-2-oxoethyl butyl sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl butyl sulfite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Alkyl Chain Variants: Propyl vs. Butyl Sulfite Esters
The propyl sulfite analog (CAS 61697-42-5) serves as the closest structural homolog, differing only in alkyl chain length (propyl vs. butyl). Key differences include:
Key findings :
- The butyl variant is more lipophilic due to its longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility.
- Both compounds share identical hydrogen bonding profiles and polar surface areas, suggesting similar reactivity and solubility trends.
Comparison with Functional Group Variants: Sulfite vs. Sulfamate Esters
Critical contrasts include:
Key findings :
- Sulfamates generally exhibit higher hydrolytic stability compared to sulfite esters due to the N–S bond’s resilience.
- Sulglycapin’s herbicidal activity suggests sulfamate derivatives may target plant-specific enzymes, whereas sulfite esters might engage in redox reactions or act as electrophiles.
Broader Comparison with Sulfur-Containing Compounds
2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic Acid
- Molecular formula : C₉H₈N₂O₄S₂
- Key features : Sulfonic acid group, benzothiazole ring.
- Hydrogen bond acceptors : 10 (vs. 5 in the target compound), increasing water solubility.
2-Oxo-2-phenylethyl Triazole Derivative
- Molecular formula : C₂₅H₁₉N₃O₅S
- Key features : Aromatic phenyl group, triazole ring.
- logP : 4.38 (vs. ~2.3 for the target compound), indicating extreme lipophilicity.
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